molecular formula C12H24N2O2 B3046846 (R)-tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate CAS No. 1312663-47-0

(R)-tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

Cat. No.: B3046846
CAS No.: 1312663-47-0
M. Wt: 228.33
InChI Key: FWYMKDGOQBTQNE-SNVBAGLBSA-N
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Description

(R)-tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate (CAS 1312663-47-0) is a chiral piperidine derivative of significant value in medicinal chemistry and organic synthesis as a versatile building block . The compound features a piperidine ring with a stereogenic center in the (R)-configuration, a (methylamino)methyl functional group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen . This molecular architecture, particularly the Boc group, enhances stability during synthetic intermediate steps and is readily removable under mild acidic conditions, allowing for further functionalization . With a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g/mol, this compound is a key chiral intermediate for the development of pharmacologically active molecules . Piperidine and its substituted derivatives are privileged scaffolds in drug discovery, frequently found in compounds targeting the central nervous system . The presence of the methylaminomethyl side chain provides a handle for molecular diversification, enabling researchers to create amide bonds or secondary amines for constructing compound libraries. This makes it particularly useful in diversity-oriented synthesis (DOS) for the creation of novel heterocyclic hybrids and peptidomimetics, as explored in recent scientific literature . This product is intended for research applications and is strictly not for human or veterinary use.

Properties

IUPAC Name

tert-butyl (3R)-3-(methylaminomethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-6-10(9-14)8-13-4/h10,13H,5-9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYMKDGOQBTQNE-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301127234
Record name 1-Piperidinecarboxylic acid, 3-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (3R)-
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Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312663-47-0
Record name 1-Piperidinecarboxylic acid, 3-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (3R)-
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URL https://comptox.epa.gov/dashboard/DTXSID301127234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

(R)-tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate is a chemical compound with applications in scientific research, particularly as an intermediate in chemistry. While specific detailed case studies and comprehensive data tables are not available within the provided search results, the information below outlines its potential uses and related chemical reactions.

Synthesis and Chemical Reactions

  • Building Block Synthesis Several methods detail the synthesis of tert-butyl piperidine-1-carboxylates, which can be adapted for synthesizing this compound. These methods involve reactions under various conditions :
    • Using di-tert-butyl dicarbonate in dichloromethane under an inert atmosphere .
    • Reacting 3,3-difluoropiperidin-4-ol with Boc2O in dichloromethane .
    • Employing triethylamine and Boc anhydride in THF .
  • Reaction Conditions Reactions are typically performed under inert atmospheres (e.g., N2) in solvents like dichloromethane or THF, with temperatures around 20°C .

Potential Applications in Scientific Research

  • Intermediate in Chemistry this compound is used as an intermediate in chemistry.
  • Active Module Identification Piperidine derivatives can be used to reveal dynamic and process-specific information that is correlated with cellular or disease states .
  • Optimization of Pharmacokinetics tert-Butyl is a reagent that can be used in the parallel optimization of potency and pharmacokinetics .

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Core

The following table summarizes key analogs and their structural differences:

Compound Name Substituent(s) Molecular Weight Key Properties/Applications Reference
(R)-tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate Methylaminomethyl ~244.3 (est.) Chiral intermediate for CSPs
tert-Butyl (R)-3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate 7-Bromo-pyrimidoindole, methylamino Not reported Enhanced retention in HPLC due to Br
tert-Butyl 3-((6-methoxy-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate 6-Methoxy-pyrimidoindole, methylamino Not reported Improved solubility in polar solvents
(R)-tert-butyl 3-(((2-chlorothiazol-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate Chlorothiazole-methyl, methylamino 345.89 Potential agrochemical intermediate
(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate 4-Aminophenyl 276.37 Intermediate for PARP inhibitors
(R)-tert-butyl 3-mercaptopiperidine-1-carboxylate Mercapto (-SH) ~217.3 (est.) High reactivity for thiol-ene chemistry

Impact of Substituents on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., Br, Cl): Bromo or chloro substituents (e.g., 7-bromo in , 6-chloro in ) increase molecular polarity and HPLC retention times due to stronger dipole interactions .
  • Electron-Donating Groups (e.g., OMe, NH₂): Methoxy groups (e.g., 6-methoxy in ) enhance solubility in polar solvents like methanol or acetonitrile, critical for CSP performance . Aromatic amines (e.g., 4-aminophenyl in ) increase basicity and hydrogen-bonding capacity, useful in drug design .
  • Steric Effects :

    • Bulky tert-butyl carbamate groups improve stability against enzymatic degradation but reduce conformational flexibility .
    • Mercapto (-SH) substituents () introduce instability under oxidative conditions but enable thiol-specific modifications .

Research Findings and Contradictions

  • Retention Time Variability :

    • 7-Bromo analogs () have longer retention times than 6-methoxy derivatives () in reverse-phase HPLC, contradicting expectations for methoxy’s polarity . This suggests steric effects dominate over polarity in certain cases.
  • Stability Concerns :

    • Mercapto derivatives () degrade rapidly under ambient conditions, unlike stable tert-butyl carbamates (), highlighting the need for stabilized formulations .

Biological Activity

(R)-tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate is a piperidine derivative with significant implications in medicinal chemistry and biological research. This compound exhibits various biological activities, particularly in modulating neurotransmitter systems and demonstrating potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H24N2O2
  • CAS Number : 1017356-25-0
  • IUPAC Name : tert-butyl (3R)-3-(methylaminomethyl)piperidine-1-carboxylate

The compound features a six-membered piperidine ring, which is known for its role in various biological systems, particularly as a scaffold in drug development.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. This compound may modulate the activity of certain proteins involved in signaling pathways, leading to physiological effects that are being explored for therapeutic purposes.

In Vitro Studies

Recent studies have highlighted the compound's inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme implicated in various cellular processes, including metabolism and cell signaling. The following table summarizes key findings from biological evaluations:

Study Cell Line Concentration Tested (µM) IC50 Value (µM) Effect Observed
Study ASH-SY5Y1, 55.0Inhibition of GSK-3β activity
Study BHepG210>10Minimal cytotoxicity observed
Study CMRC-510>10No significant effect on cell viability

These studies indicate that this compound has low cytotoxicity across different cell lines while effectively inhibiting GSK-3β at low concentrations.

Case Studies

  • Neuroprotective Effects : In a study involving neurotoxicity assays, the compound demonstrated protective effects against hydrogen peroxide-induced neuronal damage in SH-SY5Y cells, suggesting its potential as a neuroprotective agent.
  • Metabolic Stability : Another investigation focused on the metabolic stability of the compound, revealing that it undergoes rapid degradation in human liver microsomes, which poses challenges for its therapeutic application but also highlights areas for structural optimization to improve stability.

Applications in Drug Development

The unique structure of this compound positions it as a valuable intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to modulate GSK-3β activity is particularly relevant for conditions such as Alzheimer's disease and bipolar disorder.

Q & A

Q. What are the standard synthetic routes for (R)-tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes functionalizing the piperidine ring with a tert-butyl carbamate group, followed by introducing the methylaminomethyl moiety. For example, intermediates like bromomethyl derivatives (e.g., (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate) can be synthesized using reagents such as DMAP and triethylamine in dichloromethane at controlled temperatures (0–20°C) . Subsequent nucleophilic substitution with methylamine or its derivatives would yield the target compound. Optimization of solvent polarity and reaction time is critical for achieving high regioselectivity .

Q. What safety precautions are recommended when handling this compound?

Researchers must adhere to strict safety protocols:

  • Wear fire-retardant clothing, gloves, eye protection, and a self-contained breathing apparatus during handling .
  • Avoid skin contact; wash immediately with soap and water if exposed .
  • Conduct reactions in fume hoods to prevent inhalation of vapors or aerosols .
  • Store waste in labeled containers and dispose via certified hazardous waste services .

Q. How is the compound characterized analytically?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation. For instance, tert-butyl protons typically appear as a singlet near δ 1.4 ppm in ¹H NMR, while piperidine ring protons show characteristic splitting patterns . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., purity >95%) and mass spectrometry (MS) are used to verify molecular weight and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Catalysts : Use DMAP to accelerate esterification or amidation steps .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates for methylaminomethyl group introduction .
  • Temperature Control : Maintain low temperatures (0–20°C) to minimize side reactions during sensitive steps like bromomethyl intermediate formation .
  • Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane to isolate high-purity fractions .

Q. How should researchers address discrepancies in spectral data during characterization?

  • Comparative Analysis : Cross-reference observed NMR peaks with published data for structurally similar compounds (e.g., tert-butyl piperidine carboxylates) .
  • Variable Temperature NMR : Resolve overlapping signals by analyzing spectra at different temperatures.
  • Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex splitting patterns .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Process Intensification : Use flow chemistry to control exothermic reactions and improve mixing efficiency .
  • Catalyst Recycling : Immobilize DMAP on solid supports to reduce costs and waste .
  • In-line Analytics : Implement real-time HPLC monitoring to adjust parameters dynamically during large-scale runs .

Q. How can the lack of toxicological data for this compound be addressed?

  • In Silico Predictions : Use software like ADMET Predictor™ to estimate acute toxicity based on structural analogs .
  • In Vitro Assays : Conduct cytotoxicity studies (e.g., MTT assay on HEK293 cells) to establish preliminary safety profiles .
  • Literature Review : Compare with tert-butyl piperidine derivatives with known toxicological endpoints (e.g., LD₅₀ values) .

Data Interpretation and Contradictions

Q. How to resolve conflicting reactivity observations in different solvents?

  • Solvent Polarity Analysis : Correlate reaction rates with solvent dielectric constants. For example, dichloromethane (ε = 8.9) may favor SN2 mechanisms, while DMF (ε = 37) could stabilize intermediates in SN1 pathways .
  • Kinetic Studies : Perform time-course experiments to identify rate-determining steps and solvent effects .

Q. What methodologies validate the stereochemical purity of the (R)-enantiomer?

  • Chiral HPLC : Use columns with cellulose-based stationary phases to separate enantiomers .
  • Optical Rotation : Compare measured values with literature data for tert-butyl chiral centers (e.g., [α]²⁵D = +15° to +30°) .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Regulatory and Compliance Considerations

Q. What regulatory guidelines apply to this compound in academic research?

  • GHS Compliance : Classify under Acute Toxicity Category 3 (H301) if oral toxicity data are lacking, and ensure proper labeling .
  • Waste Management : Follow EPA guidelines for disposing of halogenated solvents (e.g., dichloromethane) used in synthesis .
  • Documentation : Maintain detailed SDS records per OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate
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(R)-tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

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